An In-depth Technical Guide to 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride
An In-depth Technical Guide to 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride
Disclaimer: This document provides a technical overview of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride based on its chemical structure, data from chemical suppliers, and established principles in medicinal chemistry and synthetic organic chemistry. This compound is intended for research use only. Specific experimental data on its pharmacology and synthesis are not widely available in peer-reviewed literature; therefore, sections of this guide are based on well-established properties of its structural class.
Introduction
The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[1] This guide focuses on 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a compound that combines the pyrrolidine motif with a biphenyl ether structure. While this specific molecule is primarily available as a research chemical, its structural components suggest a strong potential for biological activity, particularly within the central nervous system. This document will provide a comprehensive analysis of its chemical properties, a proposed pharmacological context, a plausible and detailed synthetic route, and essential safety information.
Core Chemical Identity and Physicochemical Properties
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is an organic salt consisting of a protonated pyrrolidine ring counterbalanced by a chloride ion. The core structure features a pyrrolidine ring substituted at the 3-position with an oxygen atom, which in turn forms an ether linkage with the 2-position of a biphenyl group. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics of the parent amine.
Figure 2: Hypothesized mechanism of action for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.
Rationale for Research Applications
Compounds with this profile are invaluable tools in neuroscience research. Depending on its specific affinity and selectivity profile (the ratio of its binding potency at DAT vs. SERT vs. NET), this molecule could be used to:
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Probe Dopaminergic Pathways: If DAT-selective, it could be used to study the role of dopamine in reward, motivation, and motor control. [2]* Investigate Affective Disorders: If it possesses significant SERT and/or NET affinity, it could serve as a lead compound or tool for studying depression and anxiety.
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Develop PET Ligands: Radiolabeled versions of high-affinity transporter ligands are used in positron emission tomography (PET) imaging to quantify transporter density in the brain, a crucial biomarker in many neurological and psychiatric conditions.
Proposed Synthesis and Analytical Workflow
A robust and logical synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride can be designed based on well-established organic transformations. A plausible three-step route starting from commercially available materials is detailed below.
Figure 3: Proposed synthetic workflow for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.
Detailed Experimental Protocol
Causality: This route is chosen for its efficiency and high functional group tolerance. The use of a tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is standard practice; it prevents self-condensation and other side reactions during the coupling step and can be removed under acidic conditions that are compatible with the final salt formation step. [3][4]A palladium-catalyzed Buchwald-Hartwig C-O coupling is proposed over a traditional Williamson ether synthesis, as it often proceeds under milder conditions with higher yields for sterically hindered or electronically deactivated aryl halides. [5][6] Step 1: Synthesis of tert-butyl 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine-1-carboxylate
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To an oven-dried Schlenk flask, add (R/S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 2-bromobiphenyl (1.1 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 5 mol%).
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Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
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Add anhydrous toluene via syringe, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq.).
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Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine (Free Base)
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Dissolve the purified product from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane.
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Add a solution of hydrochloric acid (4.0 M in 1,4-dioxane, ~5 eq.) dropwise at room temperature.
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Stir the mixture for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
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Concentrate the reaction mixture to dryness under reduced pressure.
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To obtain the free base for characterization or immediate use, redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution. Dry the organic layer and concentrate to yield the free base.
Step 3: Formation of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride
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Dissolve the crude hydrochloride salt from the end of Step 2 (or the purified free base) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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If starting from the free base, add a stoichiometric amount (1.0 eq.) of HCl (e.g., 2.0 M in diethyl ether) dropwise with stirring.
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A precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
Analytical Characterization
The identity, purity, and structure of the final compound must be confirmed using standard analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR to confirm the covalent structure.
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Mass Spectrometry: To confirm the correct molecular weight.
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HPLC: To determine the purity of the final product (typically >98% for research applications).
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Melting Point: To assess purity and for physical characterization.
Safety and Handling
GHS Hazard Information (for free base): Based on data for the parent compound, the following hazards are predicted: [7]* H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautions:
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Engineering Controls: Handle this compound in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Handling: Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google P
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Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PlumX. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [Link]
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Differential relationships among dopamine transporter affinities and stimulant potencies of various uptake inhibitors - PubMed. [Link]
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Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed. [Link]
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Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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(PDF) Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - ResearchGate. [Link]
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. [Link]
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Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester - PubMed. [Link]
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Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC - NIH. [Link]
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Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC - PubMed Central. [Link]
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N boc-3-pyrrolidinone | PDF - Slideshare. [Link]
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Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. [Link]
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Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PubMed Central. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]
- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google P
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Efficient synthesis of 2-arylamino substituted pyridinyl nitriles by Buchwald–Hartwig amination | Request PDF - ResearchGate. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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